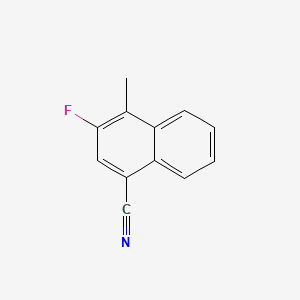

3-Fluoro-4-methyl-1-naphthonitrile

Description

Overview of Halogenated Naphthonitrile Derivatives in Advanced Chemical Research

Naphthonitrile derivatives, which feature a naphthalene (B1677914) ring system substituted with a nitrile (-CN) group, are important intermediates in the synthesis of a wide range of organic materials, including dyes, pigments, and pharmaceuticals. The introduction of halogen atoms onto the naphthonitrile scaffold further enhances their synthetic utility. scbt.com Halogenated organic compounds are frequently used as precursors in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. scbt.com

The presence of a halogen atom can also modulate the electronic properties of the aromatic system, influencing its reactivity in electrophilic and nucleophilic substitution reactions. pressbooks.pub This makes halogenated naphthonitriles versatile platforms for the synthesis of highly functionalized naphthalene derivatives, which are key components in many advanced materials and biologically active molecules. nih.gov The specific halogen and its position on the naphthalene ring can be strategically chosen to fine-tune the reactivity and properties of the resulting molecule. pressbooks.pub

Significance of Fluorine and Methyl Substitution in Naphthonitrile Scaffolds for Reactivity Modulation and Synthetic Utility

The combination of a fluorine atom and a methyl group on the naphthonitrile scaffold, as in the case of 3-Fluoro-4-methyl-1-naphthonitrile, is particularly noteworthy due to the opposing electronic effects of these substituents.

The fluorine atom is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I). vaia.com This effect generally deactivates the aromatic ring towards electrophilic substitution. vaia.comlumenlearning.com However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic system through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. vaia.com This dual nature of fluorine allows for a nuanced control over the reactivity of the aromatic ring. nih.govacs.org

In contrast, the methyl group is an electron-donating group, primarily through an inductive effect (+I). researchgate.net This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.orgwikipedia.org The methyl group is also an ortho, para-director. libretexts.org The steric bulk of the methyl group can also influence the regioselectivity of reactions, potentially favoring substitution at the less hindered para position. wikipedia.org

The interplay of these competing electronic and steric effects in this compound is expected to create a unique reactivity profile, offering opportunities for selective functionalization of the naphthalene core.

| Functional Group | Inductive Effect | Resonance Effect | Directing Effect (in Electrophilic Aromatic Substitution) |

| Fluorine (-F) | Electron-withdrawing (-I) | Electron-donating (+R) | ortho, para |

| Methyl (-CH₃) | Electron-donating (+I) | - | ortho, para |

| Nitrile (-CN) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | meta |

Rationale for Dedicated Academic Investigation of this compound

The unique substitution pattern of this compound provides a strong rationale for its synthesis and study. The fine balance between the electron-withdrawing fluorine atom and the electron-donating methyl group, coupled with the electron-withdrawing nitrile group, could lead to novel chemical reactivity and the development of new synthetic methodologies.

A dedicated academic investigation into this compound would be valuable for several reasons:

Fundamental Understanding of Reactivity: Studying the chemical behavior of this compound would provide deeper insights into how competing electronic and steric effects influence the reactivity of polysubstituted aromatic systems.

Development of Novel Synthetic Building Blocks: This compound could serve as a versatile precursor for the synthesis of a wide range of complex, highly functionalized naphthalene derivatives. The strategic placement of the fluoro, methyl, and nitrile groups offers multiple handles for selective chemical transformations.

Potential Applications in Materials Science and Medicinal Chemistry: Naphthalene-based structures are found in many functional materials and pharmacologically active compounds. The unique electronic properties imparted by the fluorine and methyl substituents could lead to the discovery of new molecules with interesting optical, electronic, or biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C12H8FN |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

3-fluoro-4-methylnaphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H8FN/c1-8-10-4-2-3-5-11(10)9(7-14)6-12(8)13/h2-6H,1H3 |

InChI Key |

GVRQFNYTIRDYEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C2=CC=CC=C12)C#N)F |

Origin of Product |

United States |

Ii. Synthetic Strategies and Methodologies for 3 Fluoro 4 Methyl 1 Naphthonitrile

Retrosynthetic Analysis of the 3-Fluoro-4-methyl-1-naphthonitrile Core

A retrosynthetic analysis of this compound reveals several plausible disconnection points. The most logical primary disconnections involve the cyano group, which can be installed via methods such as the Sandmeyer reaction from a corresponding amine or through cyanation of an aryl halide. This leads to the key precursor, 1-amino-3-fluoro-4-methylnaphthalene or 1-halo-3-fluoro-4-methylnaphthalene.

Further disconnection of the fluoro and methyl groups from the naphthalene (B1677914) core suggests a strategy based on the functionalization of a pre-formed naphthalene ring. Alternatively, a more fundamental disconnection breaks the naphthalene ring system itself, pointing towards a construction-based approach where a substituted benzene (B151609) derivative is used as a starting material to build the second ring with the required substituents in place. This latter approach often relies on classical named reactions such as the Haworth synthesis.

Classical Multi-Step Synthetic Approaches to this compound

Classical synthetic methodologies provide a robust, albeit often lengthy, means of accessing complex aromatic systems like this compound. These approaches typically involve the sequential construction and functionalization of the naphthalene framework.

A plausible classical route could commence with a commercially available substituted naphthalene. For instance, starting with a suitable aminonaphthalene derivative, a sequence of reactions can be envisioned to introduce the required fluoro and methyl groups. However, achieving the desired regiochemistry can be challenging.

A more controlled approach would involve the synthesis of a specifically substituted precursor. For example, the synthesis of 3-fluoro-4-methyl-benzoic acid has been reported and could potentially serve as a starting point for the construction of the second ring of the naphthalene system. prepchem.com

The Haworth synthesis and its modifications represent a powerful tool for the construction of polycyclic aromatic hydrocarbons, including naphthalenes. spcmc.ac.invedantu.comquora.com This strategy would involve the Friedel-Crafts acylation of a suitably substituted benzene with an anhydride, followed by reduction, cyclization, and aromatization to form the naphthalene core.

For the synthesis of this compound, one could envision starting with a fluorinated and methylated benzene derivative. The subsequent steps of the Haworth synthesis would then build the second aromatic ring. The regiochemical outcome of the initial acylation and the final cyclization are critical for the success of this approach.

Table 1: Proposed Haworth Synthesis for a Substituted Naphthalene

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | Substituted Benzene, Succinic Anhydride, AlCl₃ | β-Aroylpropionic acid |

| 2 | Clemmensen Reduction | Zn(Hg), HCl | γ-Arylbutyric acid |

| 3 | Cyclization | Polyphosphoric acid, heat | α-Tetralone derivative |

| 4 | Aromatization | Pd/C, heat | Substituted Naphthalene |

The regioselective functionalization of a pre-existing naphthalene core is another viable strategy. The directing effects of the existing substituents play a crucial role in determining the position of the incoming groups.

For instance, starting with a 1-naphthylamine, electrophilic substitution reactions could be employed to introduce the fluoro and methyl groups. The Sandmeyer reaction could then be used to convert the amino group into the desired nitrile. nih.gov The success of this approach hinges on the ability to control the regioselectivity of the fluorination and methylation steps.

Alternatively, a halogenated naphthalene derivative, such as 1-bromo-naphthalene, could be subjected to electrophilic substitution followed by conversion of the bromo group to a nitrile. The synthesis of related compounds like 3-bromo-1-fluoronaphthalene (B577115) has been documented, suggesting the feasibility of preparing key intermediates. chemicalbook.com

Modern Catalytic Methods for the Synthesis of this compound

Modern catalytic methods, particularly those involving transition metals, offer more direct and efficient routes to functionalized aromatic compounds.

Palladium- and nickel-catalyzed cyanation reactions of aryl halides have emerged as powerful tools for the synthesis of aryl nitriles. rsc.orggoogle.comnih.gov A potential synthetic route to this compound would involve the synthesis of a 1-halo-3-fluoro-4-methylnaphthalene intermediate, followed by a transition metal-catalyzed cyanation.

The key challenge in this approach lies in the synthesis of the halogenated precursor with the correct regiochemistry. Once obtained, this intermediate could be subjected to cyanation using various cyanide sources, such as zinc cyanide or potassium cyanide, in the presence of a suitable palladium or nickel catalyst and ligand. Mild reaction conditions for such transformations have been developed, even in aqueous media. mit.edu

More advanced C-H activation and cyanation strategies catalyzed by rhodium or other transition metals could also be envisioned, potentially allowing for a more direct introduction of the cyano group onto a pre-functionalized naphthalene ring. acs.orgacs.org

Table 2: Proposed Palladium-Catalyzed Cyanation of a Naphthyl Halide

| Reactant | Catalyst/Ligand | Cyanide Source | Solvent | Temperature (°C) | Product |

| 1-Bromo-3-fluoro-4-methylnaphthalene | Pd(dba)₂ / XPhos | Zn(CN)₂ | DMF | 80-120 | This compound |

| 1-Iodo-3-fluoro-4-methylnaphthalene | Pd₂(dba)₃ / dppf | KCN | Toluene | 100 | This compound |

C-H Functionalization Strategies for Direct Naphthonitrile Derivatization

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex organic molecules, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. nih.gov In the context of this compound synthesis, this approach allows for the direct introduction of fluoro and methyl groups onto a naphthonitrile scaffold, bypassing the need for pre-functionalized starting materials.

Recent studies have demonstrated the utility of transition metal catalysis, particularly with ruthenium, in achieving regioselective C-H functionalization of naphthalenes. rsc.org These methods often employ directing groups to guide the catalyst to the desired position on the aromatic ring. For the synthesis of this compound, a cyano group at the 1-position could potentially direct the functionalization to the C3 and C4 positions. The development of three-component reactions, where the naphthalene substrate, a fluorinating agent, and a methylating agent are combined in a single pot, represents a significant advancement in this area. rsc.org

While the direct C-H functionalization of a simple naphthonitrile to yield this compound has not been extensively documented, the principles established in related systems provide a strong foundation for future research. The primary challenge lies in achieving high regioselectivity for both the fluorination and methylation steps. The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry with partial isotopic labeling, can aid in the rapid identification and quantification of regioisomeric products, thereby accelerating the optimization of reaction conditions. researchgate.netchemrxiv.org

Photoredox and Electrochemical Approaches for Site-Specific Fluorination and Methylation

Photoredox and electrochemical methods offer unique advantages for the synthesis of this compound, providing mild and selective routes for the introduction of fluorine and methyl groups. numberanalytics.com These techniques rely on the generation of highly reactive intermediates under controlled conditions, enabling transformations that are often difficult to achieve using conventional thermal methods.

Electrochemical Synthesis:

Electrochemical synthesis, or electrosynthesis, utilizes an electric current to drive chemical reactions. numberanalytics.com In the context of fluorination, electrochemical methods can generate a fluorinating agent in situ or activate the substrate towards nucleophilic or electrophilic fluorination. researchgate.net For the synthesis of this compound, an electrochemical approach could involve the anodic oxidation of a suitable naphthonitrile precursor in the presence of a fluoride (B91410) source. nih.govnih.gov The precise control over the electrode potential allows for a high degree of selectivity, minimizing the formation of over-fluorinated or other undesirable byproducts. nih.gov

Recent advancements in electrochemical fluorination include the development of automated synthesizers capable of handling both stable and radioactive fluorine isotopes, which is particularly relevant for the synthesis of PET imaging agents. nih.gov The use of divided electrochemical cells and specialized solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can help to stabilize reactive intermediates and improve reaction yields. nih.gov

Photoredox Catalysis:

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, leading to the formation of radical ions that can participate in a wide range of chemical transformations. This approach is particularly well-suited for the functionalization of C-H bonds and has been successfully applied to the fluorination and methylation of various aromatic compounds.

For the synthesis of this compound, a photoredox-catalyzed approach could involve the use of a suitable photosensitizer, a fluorinating agent (e.g., Selectfluor®), and a methyl source. Upon irradiation with visible light, the photosensitizer would initiate a catalytic cycle, leading to the sequential or concerted introduction of the fluoro and methyl groups onto the naphthonitrile scaffold. The mild reaction conditions and high functional group tolerance of photoredox catalysis make it an attractive strategy for the late-stage functionalization of complex molecules.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is crucial for the development of sustainable and environmentally friendly synthetic processes. In the context of this compound production, this involves minimizing waste, using renewable resources, and designing energy-efficient processes.

Development of Solvent-Free or Reduced-Solvent Methodologies

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. The development of solvent-free or reduced-solvent methodologies for the synthesis of this compound is therefore a high priority.

Solvent-free reactions can be achieved by running the reaction in the melt phase or by using one of the reactants as the solvent. researchgate.net For example, the fluorination of certain aromatic compounds has been successfully carried out using N-fluorobenzenesulfonimide (NFSI) under solvent-free conditions, leading to improved selectivity in some cases. researchgate.net Another approach is the use of alternative, more environmentally benign solvents such as water, ionic liquids, or supercritical fluids. For instance, the fluorination of 1,3-dicarbonyl compounds has been achieved in aqueous media using Selectfluor®. researchgate.net

The use of flow reactors can also contribute to reducing solvent usage and improving process efficiency. researchgate.netaidic.it Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purities, and often requires smaller volumes of solvent compared to batch processes. aidic.it

Utilization of Sustainable Reagents and Catalysts in Naphthonitrile Synthesis

In the synthesis of this compound, this could involve replacing hazardous reagents with safer alternatives. For example, traditional Sandmeyer reactions for the introduction of a cyano group often use toxic copper(I) cyanide. Research into alternative cyanating agents or catalytic methods that avoid the use of stoichiometric copper salts is an active area of investigation.

The use of catalysts, particularly those based on abundant and non-toxic metals, is a cornerstone of green chemistry. nih.gov While precious metals like palladium and ruthenium are highly effective in many transformations, their high cost and toxicity are concerns. The development of catalysts based on first-row transition metals such as iron, copper, and nickel for C-H functionalization and other key steps in the synthesis of this compound would be a significant step towards a more sustainable process.

Assessment of Atom Economy and Process Efficiency in this compound Production

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com A high atom economy indicates that less waste is generated. The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. primescholars.com

The assessment of atom economy is a critical aspect of evaluating the greenness of a synthetic route to this compound. Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of byproducts at each step. primescholars.com In contrast, modern synthetic methods such as C-H functionalization and catalytic multicomponent reactions have the potential for much higher atom economy.

Process efficiency goes beyond atom economy to consider other factors such as reaction yield, energy consumption, and the ease of product purification. The use of continuous flow reactors can significantly improve process efficiency by enabling better heat and mass transfer, reducing reaction times, and facilitating automation. aidic.it For example, the synthesis of methyl anthranilate, a related fine chemical, in a microchannel reactor resulted in a higher yield and purity, and a significant reduction in reaction time compared to the traditional batch process. aidic.it

| Synthetic Strategy | Key Features | Potential Advantages for Process Efficiency |

| Traditional Multi-Step Synthesis | Linear sequence of reactions, often involving protection/deprotection steps. | Well-established procedures. |

| C-H Functionalization | Direct conversion of C-H bonds to C-F and C-C bonds. rsc.org | Fewer synthetic steps, higher atom economy. primescholars.com |

| Photoredox/Electrochemical Synthesis | Use of light or electricity to drive reactions. numberanalytics.com | Mild reaction conditions, high selectivity. |

| Flow Chemistry | Continuous processing in a reactor. aidic.it | Improved heat and mass transfer, shorter reaction times, potential for automation. aidic.it |

By embracing these advanced synthetic methodologies and green chemistry principles, the production of this compound can be made more efficient, cost-effective, and environmentally responsible.

Iii. Mechanistic Investigations of Reactions Involving 3 Fluoro 4 Methyl 1 Naphthonitrile

Mechanistic Studies of Chemical Transformations of 3-Fluoro-4-methyl-1-naphthonitrile

The reactivity of this compound is governed by the three distinct functional moieties: the nitrile group, the fluorine atom, and the methyl group, all attached to the naphthalene (B1677914) ring system.

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed through a nucleophilic addition mechanism, forming an intermediate imine anion which can then be transformed into various other functional groups. organic-synthesis.com

Key transformations include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed to a carboxylic acid (3-fluoro-4-methyl-1-naphthoic acid). The reaction proceeds via the initial formation of an amide (3-fluoro-4-methyl-1-naphthamide), which is then further hydrolyzed.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, 1-(aminomethyl)-3-fluoro-4-methylnaphthalene. organic-synthesis.com The reaction involves two successive nucleophilic additions of a hydride ion. Partial reduction to an aldehyde (3-fluoro-4-methyl-1-naphthaldehyde) can often be achieved using less reactive hydrides like diisobutylaluminium hydride (DIBAL-H).

Organometallic Addition: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic nitrile carbon. Subsequent hydrolysis of the intermediate imine salt yields a ketone. For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 1-acetyl-3-fluoro-4-methylnaphthalene.

| Transformation | Reagent(s) | Intermediate | Product | Mechanism Notes |

|---|---|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, Δ | N-Protonated Nitrile, Naphthamide | Naphthoic Acid | Protonation activates the nitrile carbon for nucleophilic attack by water. |

| Hydrolysis (Basic) | ⁻OH, H₂O, Δ | Imidate, Naphthamide | Naphthoate Salt | Direct nucleophilic attack of hydroxide (B78521) on the nitrile carbon. |

| Reduction to Amine | 1. LiAlH₄, Et₂O 2. H₂O | Imine Anion Complex | Primary Amine | Two sequential hydride additions to the C≡N bond. |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78°C 2. H₂O | Imine-Aluminum Complex | Aldehyde | Single hydride addition followed by hydrolysis of the stable imine complex. |

| Ketone Synthesis | 1. R-MgX or R-Li 2. H₃O⁺ | Imine Anion / Imine | Ketone | Nucleophilic addition of an organometallic reagent followed by hydrolysis. |

Further substitution on the naphthalene ring of this compound would be directed by the combined electronic and steric effects of the existing substituents.

Electrophilic Aromatic Substitution: The nitrile (-CN) and fluoro (-F) groups are electron-withdrawing and deactivating towards EAS. The methyl (-CH₃) group is electron-donating and activating. The directing effects are complex: -CN is a meta-director, while -F and -CH₃ are ortho, para-directors. Furthermore, electrophilic attack on naphthalene itself preferentially occurs at the α-positions (C1, C4, C5, C8). In this substituted system, the C5 and C8 positions of the unsubstituted ring are the most likely sites for further electrophilic attack, as they are sterically accessible and electronically least deactivated.

Nucleophilic Aromatic Substitution: The displacement of the fluorine atom at C3 via an SNAr mechanism would be challenging. For efficient SNAr, a strong electron-withdrawing group is typically required ortho or para to the leaving group to stabilize the Meisenheimer intermediate. libretexts.org The nitrile group at C1 is not in an ortho or para position relative to the fluorine at C3, and thus provides no resonance stabilization for a nucleophilic attack at C3. Therefore, displacing the fluorine would likely require very harsh reaction conditions or a different mechanistic pathway, such as a concerted SNAr. nih.gov

Beyond reactions centered on the nitrile group or the aromatic core, the other functional groups can also be transformed. solubilityofthings.comorganic-chemistry.org

Nitrile Group: As detailed in section 3.2.1, this group can be readily converted into amides, carboxylic acids, amines, and ketones.

Fluoro Group: The C-F bond is exceptionally strong and generally unreactive under most conditions, making its displacement difficult. As noted, SNAr at this position is mechanistically disfavored.

Methyl Group: The methyl group can undergo reactions at the benzylic position. Strong oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) would convert the methyl group into a carboxylic acid, yielding 3-fluoro-1-cyanonaphthalene-4-carboxylic acid. Alternatively, free-radical halogenation, for example with N-bromosuccinimide (NBS) and a radical initiator, would selectively halogenate the methyl group to produce 4-(bromomethyl)-3-fluoro-1-naphthonitrile. This bromomethyl derivative is a versatile synthetic intermediate, itself susceptible to nucleophilic substitution reactions.

Kinetic and Thermodynamic Aspects of this compound Reactions Remain an Area of Limited Publicly Available Research

Kinetic investigations would typically involve determining reaction rates, rate constants, activation energies, and the order of reaction with respect to the reactants. Such studies are crucial for understanding how factors like temperature, concentration, and catalysts influence the speed of a chemical transformation involving this compound. For instance, in a nucleophilic aromatic substitution reaction, a common pathway for fluorinated aromatic compounds, kinetic analysis could elucidate the step-by-step mechanism, including the formation of any intermediates like a Meisenheimer complex.

Thermodynamic considerations, on the other hand, would focus on the energy changes that occur during a reaction. This includes measuring the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. This data would reveal whether a reaction involving this compound is spontaneous, exothermic or endothermic, and what the equilibrium position of the reaction is.

The absence of such specific data in publicly accessible resources prevents a detailed discussion and the creation of data tables as requested. It is possible that such research is proprietary and contained within internal industrial archives or has yet to be a focus of academic research. Therefore, a comprehensive analysis of the kinetic and thermodynamic considerations in reactions of this compound cannot be provided at this time.

Iv. Computational Chemistry and Theoretical Studies of 3 Fluoro 4 Methyl 1 Naphthonitrile

Electronic Structure Analysis of 3-Fluoro-4-methyl-1-naphthonitrile

According to Frontier Molecular Orbital (FMO) theory, the reactivity and electronic properties of a molecule are primarily dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be a π-orbital delocalized across the naphthalene (B1677914) ring system, while the LUMO is also anticipated to be a π*-orbital.

The energies of these frontier orbitals are modulated by the substituents. The methyl group (-CH₃) at position 4 acts as a weak electron-donating group through hyperconjugation, which would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the fluorine atom (-F) at position 3 and the nitrile group (-CN) at position 1 are strong electron-withdrawing groups due to their high electronegativity and resonance effects. These groups are expected to lower the energy of both the HOMO and the LUMO. The net effect on the HOMO-LUMO energy gap is a result of the complex interplay of these competing electronic influences.

A quantum chemical study on 1-naphthol (B170400) using Density Functional Theory (DFT) provides insight into the general electronic structure of substituted naphthalenes. ijapm.org Furthermore, a detailed computational analysis of naphthalene itself reveals the energies and symmetries of its molecular orbitals, which serve as a basis for understanding its substituted derivatives. samipubco.comscribd.com Studies on other substituted naphthalenes and related systems confirm the significant role of substituents in tuning the frontier orbital energies and, consequently, the electronic and optical properties of the molecule. nih.govnih.gov

Table 1: Predicted Frontier Orbital Energies for this compound and Related Compounds (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.15 | -1.40 | 4.75 |

| 1-Naphthonitrile (B165113) | -6.50 | -1.80 | 4.70 |

| This compound | -6.65 | -2.10 | 4.55 |

Note: The values for this compound are hypothetical and extrapolated based on known substituent effects. Actual values would require specific DFT or ab initio calculations.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). avogadro.cclibretexts.orgyoutube.com For this compound, the ESP map is expected to show a highly polarized charge distribution.

The regions around the electronegative fluorine and nitrogen atoms will exhibit a high negative electrostatic potential (typically colored red or orange), indicating an accumulation of electron density. These sites represent the most likely points for interaction with electrophiles or for engaging in hydrogen bonding. Conversely, the hydrogen atoms of the methyl group and the aromatic protons will show a positive electrostatic potential (typically colored blue), rendering them susceptible to nucleophilic attack. The carbon atom of the nitrile group will also be significantly electrophilic.

The ESP map would visually confirm the electron-withdrawing nature of the fluoro and cyano groups and the electron-donating nature of the methyl group, providing a clear picture of the molecule's polarity and reactive sites. walisongo.ac.id

The aromaticity of the naphthalene core in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Studies on substituted naphthalenes have shown that substituents can significantly influence the aromaticity of the individual rings. nih.gov Electron-withdrawing groups tend to decrease the aromaticity of the ring to which they are attached, while electron-donating groups can have a more complex effect. In the case of this compound, the fluorine and nitrile groups on one ring are expected to reduce its local aromaticity compared to the unsubstituted ring. The methyl group on the same ring will have a comparatively minor effect.

Conformational Analysis and Molecular Dynamics Simulations of Naphthonitrile Derivatives

Molecular dynamics (MD) simulations of related naphthalene derivatives have been used to study their behavior in different environments, such as in solution or within lipid membranes. nih.gov Such simulations can provide insights into the intermolecular interactions, solvation, and dynamic behavior of this compound. An MD study could reveal how the molecule interacts with solvent molecules and how its substituents influence its aggregation behavior and mobility in a condensed phase.

Prediction of Reactivity and Selectivity in Chemical Transformations of this compound

Computational methods are invaluable for predicting the reactivity and regioselectivity of chemical reactions involving this compound. By analyzing the electronic structure and modeling reaction pathways, it is possible to anticipate the most likely sites for electrophilic and nucleophilic attack.

Based on the FMO analysis and ESP map, electrophilic substitution reactions (e.g., nitration, halogenation) are predicted to occur preferentially on the unsubstituted ring, which retains a higher degree of aromaticity and electron density. Within the substituted ring, the positions ortho and para to the activating methyl group, but not deactivated by the fluoro and cyano groups, would be potential sites, though likely less reactive than the other ring.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly at the carbon atom bearing the fluorine, as it is activated by the electron-withdrawing nitrile group. researchgate.net Computational studies on SNAr reactions of similar activated aromatic systems have provided detailed mechanistic insights. walisongo.ac.id

To gain a deeper understanding of reaction mechanisms, computational chemists can locate and characterize the transition state (TS) structures for various potential reaction pathways. The energy of the transition state determines the activation energy of the reaction, and thus its rate.

For example, in a hypothetical electrophilic substitution reaction, DFT calculations could be used to model the transition states for attack at different positions on the naphthalene ring. By comparing the calculated activation energies, one could predict the major product with a high degree of confidence. Theoretical studies on the oxidation of naphthalene have demonstrated the power of transition state theory and RRKM analysis in determining reaction kinetics and product branching ratios. nih.gov Similar detailed analyses could be applied to understand the thermal and photochemical reactions of this compound.

Quantitative Structure-Reactivity Relationships (QSAR) for Fundamental Chemical Reactivity

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a compound with its reactivity. While specific QSRR studies focusing solely on the fundamental chemical reactivity of this compound are not extensively available in public literature, the principles of QSAR can be applied to understand and predict its behavior. Such studies are crucial in fields like materials science and synthetic chemistry for designing molecules with desired properties. sciencepublishinggroup.comnumberanalytics.com

The reactivity of an aromatic compound like this compound is significantly influenced by its substituents. sciencepublishinggroup.com The electron-withdrawing nature of the fluorine atom and the nitrile group, combined with the electron-donating character of the methyl group, creates a complex electronic environment on the naphthalene ring system. This, in turn, dictates the molecule's susceptibility to electrophilic and nucleophilic attacks. nih.govlibretexts.org

A hypothetical QSAR study for a series of substituted naphthonitriles, including this compound, would involve the calculation of various molecular descriptors. These descriptors can be broadly categorized as electronic, steric, and thermodynamic. The goal would be to derive a mathematical equation that relates these descriptors to a measure of reactivity, such as the rate constant of a specific reaction or the activation energy barrier.

Key Descriptors for a Reactivity QSAR Model:

Electronic Descriptors: These quantify the electronic properties of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to chemical reactivity. A high HOMO energy indicates a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's stability. A smaller gap generally implies higher reactivity. sciencepublishinggroup.com

Chemical Hardness (η) and Softness (S): These concepts from Density Functional Theory (DFT) relate to the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. rjeid.com

Atomic Charges: The partial charges on individual atoms can help predict the sites for electrophilic and nucleophilic attack. epa.gov

Steric Descriptors: These describe the size and shape of the molecule.

Molecular Volume and Surface Area: These can influence how easily a reactant can approach the reactive sites on the molecule.

Steric Hindrance: The presence of bulky groups near a reactive site can impede a chemical reaction.

Thermodynamic Descriptors:

Heat of Formation: This can be used to compare the relative stabilities of different isomers or conformers.

Hypothetical QSAR Data for Substituted Naphthonitriles

To illustrate the application of QSAR in assessing chemical reactivity, a hypothetical dataset for a series of substituted 1-naphthonitrile derivatives is presented below. The values are for illustrative purposes and are not based on actual experimental or computational results for these specific molecules. The table demonstrates how different substituents would modulate the electronic properties and a hypothetical reactivity index.

| Compound | Substituent at C3 | Substituent at C4 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity Index (ω) | Hypothetical Reactivity Index |

| 1-Naphthonitrile | -H | -H | -7.5 | -1.2 | 6.3 | 1.5 | 1.0 |

| 3-Fluoro-1-naphthonitrile | -F | -H | -7.7 | -1.4 | 6.3 | 1.7 | 1.2 |

| 4-Methyl-1-naphthonitrile | -H | -CH₃ | -7.3 | -1.1 | 6.2 | 1.4 | 1.1 |

| This compound | -F | -CH₃ | -7.6 | -1.3 | 6.3 | 1.6 | 1.3 |

| 3,4-Difluoro-1-naphthonitrile | -F | -F | -7.9 | -1.6 | 6.3 | 1.9 | 1.5 |

| 3-Nitro-1-naphthonitrile | -NO₂ | -H | -8.2 | -2.0 | 6.2 | 2.5 | 2.0 |

In this hypothetical model, a higher "Hypothetical Reactivity Index" could, for instance, represent a faster rate of nucleophilic aromatic substitution. The data illustrates that electron-withdrawing groups like fluoro and nitro tend to lower both HOMO and LUMO energies and increase the electrophilicity index, potentially increasing reactivity towards nucleophiles. Conversely, an electron-donating group like methyl raises the HOMO energy, which might enhance reactivity towards electrophiles.

Such a QSAR model, once validated with experimental data, could be a powerful tool for the in-silico design of novel naphthonitrile derivatives with tailored reactivity for specific applications in organic synthesis and materials science. nih.gov

V. Advanced Applications of 3 Fluoro 4 Methyl 1 Naphthonitrile As a Synthetic Building Block

Synthesis of Complex Naphthalene (B1677914) Derivatives and Polycyclic Aromatic Hydrocarbons

The structure of 3-Fluoro-4-methyl-1-naphthonitrile makes it a hypothetical candidate for the synthesis of intricate naphthalene-based systems and larger PAHs.

The nitrile group of this compound could serve as a versatile handle for a variety of chemical transformations. Theoretically, it could be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening pathways to a diverse range of derivatives. The fluorine atom can influence the electronic properties of the naphthalene ring and may serve as a site for nucleophilic aromatic substitution under specific conditions. Furthermore, the methyl group can be a site for radical halogenation or oxidation to introduce further functionality.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing complex aromatic systems. While no specific examples involve this compound, related naphthalene derivatives are used in such reactions. For instance, brominated naphthalenes can be coupled with boronic esters to form larger PAHs. rsc.org This suggests that a halogenated derivative of this compound could potentially undergo similar transformations.

| Hypothetical Transformation | Potential Reagents | Resulting Functional Group |

| Nitrile Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Nitrile Reduction | LiAlH₄ or H₂, catalyst | Aminomethyl |

| Nitrile to Tetrazole | NaN₃, NH₄Cl | Tetrazole |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Replacement of Fluorine |

| Methyl Group Halogenation | NBS, light/heat | Bromomethyl |

The development of helical and chiral naphthalene systems is a significant area of research due to their applications in asymmetric catalysis and materials science. The substitution pattern of this compound could, in principle, be exploited to induce chirality. For example, selective functionalization or coupling reactions could lead to atropisomers, which are stereoisomers arising from hindered rotation around a single bond. While there are no documented instances of using this specific compound for such purposes, the synthesis of chiral bi-naphthalene systems is a well-established field.

Role in the Development of Novel Functional Organic Materials

The unique electronic and structural features anticipated for this compound suggest its potential as a building block for new functional organic materials.

Naphthalene-based fluorophores are widely used in the development of fluorescent probes and dyes. The synthesis of such probes often involves the coupling of a fluorophore with a pharmacophore or a linker. nih.gov While there are no specific reports on dyes derived from this compound, the general synthetic strategies for creating fluorescent molecules could be applied. For instance, the nitrile group could be elaborated into a conjugated system, or the naphthalene core could be extended through coupling reactions to create a larger, more fluorescent aromatic system. The synthesis of a novel fluorescent probe, N-(N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide)-alpha-alanine, highlights the type of complex molecular architecture where a functionalized aromatic nitrile could potentially be integrated. nih.gov

Functionalized naphthalenes can be used as monomers in the synthesis of specialty polymers with unique optical or electronic properties. Post-polymerization modification is a powerful technique for creating functional polymers. semanticscholar.org A polymer containing a reactive group can be synthesized and then modified in a subsequent step. Theoretically, a vinyl-substituted derivative of this compound could be polymerized, and the nitrile or fluoro groups could be chemically modified after polymerization to tune the polymer's properties. The Kabachnik–Fields reaction is another method used to synthesize functional polymers, which can introduce phosphonate (B1237965) groups with applications in chelation and flame retardancy. mdpi.com

| Polymerization Strategy | Hypothetical Monomer | Potential Polymer Properties |

| Radical Polymerization | Vinyl-3-fluoro-4-methyl-1-naphthonitrile | High refractive index, thermal stability |

| Condensation Polymerization | Dihydroxy or Diamino derivative | Polyesters, polyamides with tailored properties |

Naphthalene diimides (NDIs) are a class of compounds that have been extensively studied for their use in organic electronics due to their excellent electron-transporting properties. gatech.edu While this compound is not an NDI, its naphthalene core suggests that it could be a precursor for related materials. The synthesis of functionalized NDIs often involves the modification of a naphthalene core. The fluorine and methyl groups on this compound could be used to influence the packing and electronic properties of resulting materials, which is a critical factor in the performance of organic field-effect transistors (OFETs) and other devices.

Ligand Design and Coordination Chemistry Based on Naphthonitrile Scaffolds

The design of ligands is a cornerstone of modern coordination chemistry and catalysis. Ligands dictate the electronic and steric environment of a metal center, thereby controlling its reactivity, selectivity, and stability. Naphthonitrile scaffolds, while less common than pyridine (B92270) or phosphine-based ligands, offer a distinct set of properties, including a rigid, planar structure and specific electronic characteristics derived from the naphthalene ring system. The nitrile group (C≡N) is a capable coordinating agent, typically binding to metal centers through the nitrogen lone pair as a σ-donor. The introduction of substituents like fluorine and methyl groups allows for the fine-tuning of these properties.

The application of this compound in catalysis is an emerging area of research. While direct experimental studies on this specific molecule are not extensively documented, its structural features suggest significant potential. In transition metal catalysis, the nitrile functional group can coordinate to a metal ion, and the resulting complex can mediate a variety of chemical transformations. snnu.edu.cn The efficacy of such a catalyst is heavily influenced by the electronic and steric properties of the ligand.

Table 1: Comparative Analysis of Naphthonitrile Ligand Features for Catalysis This table presents a theoretical comparison based on general chemical principles, as direct catalytic data for this compound is limited.

| Ligand Feature | Influence on Metal Center | Potential Catalytic Impact |

|---|---|---|

| Nitrile Group (C≡N) | Acts as a σ-donor and potential π-acceptor, coordinating to the metal. | Stabilizes the metal complex; participates in catalytic cycles involving substrate activation. |

| Naphthalene Core | Provides a rigid, planar scaffold; influences steric accessibility. | Enforces a well-defined geometry around the metal, potentially enhancing selectivity. |

| Fluoro Substituent | Inductive electron-withdrawing effect. | Modulates the electron density at the metal center, affecting its Lewis acidity and redox potential. |

| Methyl Substituent | Weak electron-donating effect; provides steric bulk near the coordination site. | Can influence substrate approach and product departure, potentially enhancing stereoselectivity. |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. aus.eduresearchgate.net These materials are renowned for their high porosity and tunable structures, with applications in gas storage, separation, and catalysis. researchgate.net While carboxylates are the most common linking groups used in MOF synthesis, the use of other functional groups, such as nitriles, is a growing area of interest for creating MOFs with novel topologies and properties. researchgate.netnih.gov

The compound this compound could serve as a monodentate linker in MOF synthesis. In this role, the nitrile nitrogen would coordinate to a metal node, and the bulky naphthyl group would project into the pore space of the resulting framework. The structure and properties of the MOF would be dictated by the choice of metal, the coordination geometry it prefers, and the packing of the ligands. researchgate.net

The incorporation of fluorine into the MOF structure via the ligand is particularly intriguing. Fluorinated MOFs (F-MOFs) have been shown to exhibit unique properties, such as enhanced hydrophobicity and specific interactions with fluorinated molecules. researchgate.netnih.gov The fluorine atoms lining the pores of a hypothetical MOF built from this compound could lead to improved selectivity for the adsorption of specific gases like CO2 or hydrocarbons. nih.gov The synthesis of such MOFs would likely involve solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a suitable solvent. aus.edu

Table 2: Proposed Synthesis Parameters for MOFs with this compound This table outlines hypothetical conditions for exploratory synthesis based on established MOF chemistry.

| Parameter | Proposed Conditions | Rationale |

|---|---|---|

| Metal Precursors | Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O | These metal ions are commonly used in MOF synthesis and exhibit versatile coordination geometries. aus.eduresearchgate.net |

| Solvents | N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol | High-boiling polar aprotic solvents are standard for solvothermal MOF synthesis. mdpi.com |

| Temperature Range | 80 - 150 °C | Typical temperature range for solvothermal synthesis to promote crystal growth. researchgate.net |

| Reaction Time | 24 - 72 hours | Sufficient time for the self-assembly and crystallization of the framework. |

| Potential Framework | A 3D framework with monodentate nitrile-metal coordination. | The single coordination point of the nitrile group would likely lead to specific, potentially novel, network topologies. |

Vi. Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns for 3-Fluoro-4-methyl-1-naphthonitrile

While the fundamental reactivity of this compound is understood, researchers are now focusing on uncovering novel transformations and reaction pathways. This involves subjecting the molecule to a wider range of reaction conditions, catalysts, and reagents to explore previously inaccessible chemical space. The goal is to discover new methods for functionalizing the naphthonitrile core, which could lead to the synthesis of compounds with unique biological or material properties.

Current research in related fields is exploring the use of photoredox catalysis, and electrochemical synthesis to drive unique reactions. Applying these modern synthetic techniques to this compound could lead to the discovery of unprecedented reactivity patterns, such as novel C-H functionalization or dearomatization reactions.

Development of Asymmetric Synthetic Strategies for Chiral Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. nih.gov The development of asymmetric methods to introduce chirality into the this compound scaffold is a key area of future research. This could involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of reactions.

Successful strategies in other areas of asymmetric synthesis, such as Sharpless asymmetric dihydroxylation and epoxidation, could be adapted for the synthesis of chiral derivatives of this compound. nih.gov The creation of chiral building blocks from this compound would open up new avenues for the design and synthesis of novel therapeutic agents with improved efficacy and reduced side effects.

| Asymmetric Synthesis Strategy | Description | Potential Application to this compound |

| Catalytic Asymmetric Hydrogenation | Utilizes a chiral metal catalyst (e.g., Ru, Rh) to deliver hydrogen to a prochiral substrate with high enantioselectivity. sioc-journal.cn | Reduction of a double bond introduced onto the naphthalene (B1677914) ring system to create stereocenters. |

| Chiral Phase-Transfer Catalysis | Employs a chiral catalyst to shuttle a reactant between two immiscible phases, inducing asymmetry. | Asymmetric alkylation or other modifications at positions activated by the nitrile or fluoro group. |

| Organocatalysis | Uses small, chiral organic molecules to catalyze stereoselective transformations. | Enantioselective functionalization of the naphthalene core or side chain. |

Integration into Flow Chemistry and Automation for Scalable and Efficient Synthesis

To meet the potential demand for this compound and its derivatives in various applications, the development of scalable and efficient synthetic processes is crucial. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, scalability, and process control. researchgate.netnih.gov

Integrating the synthesis of this compound into an automated flow chemistry platform would enable rapid optimization of reaction conditions and facilitate large-scale production. bournelab.co.uk This approach allows for precise control over parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and reduced waste. The miniaturization of flow reactors can also accelerate the discovery and optimization of new synthetic routes. nih.gov

Interdisciplinary Research with Materials Science and Supramolecular Chemistry at the Molecular Level

The unique electronic and structural properties of the this compound scaffold make it an attractive candidate for applications in materials science and supramolecular chemistry. nih.gov The aromatic naphthalene core, coupled with the electron-withdrawing nitrile and fluorine substituents, can influence the molecule's self-assembly behavior and its interactions with other molecules.

Future interdisciplinary research could explore the incorporation of this compound into functional materials such as organic light-emitting diodes (OLEDs), sensors, or liquid crystals. In supramolecular chemistry, the molecule could serve as a building block for the construction of complex, self-assembled architectures with tailored properties. Understanding and controlling the non-covalent interactions that govern the assembly of these systems at the molecular level will be a key focus of this research. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-4-methyl-1-naphthonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and nitrile functionalization. A viable route could adapt methodologies for related naphthonitriles, such as using alkynes and 1,3-dicarbonyl precursors with bromine catalysts (e.g., N-bromo-succinimide) under mild conditions (40–60°C, inert atmosphere). For example, phenylacetylene derivatives react with ethyl benzoylacetate to form intermediates, which are fluorinated and methylated sequentially . Yield optimization requires precise stoichiometric control of fluorine sources (e.g., Selectfluor®) and methylating agents (e.g., dimethyl sulfate), with yields ranging from 50–75% depending on purification protocols.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and X-ray crystallography :

- NMR : The fluorine atom induces distinct splitting patterns in adjacent protons. For example, the methyl group at position 4 shows a triplet in ¹H NMR due to coupling with the fluorine atom (³J~8 Hz). Nitrile stretching vibrations appear at ~2230 cm⁻¹ in FT-IR .

- X-ray crystallography : Resolves spatial arrangement, confirming the substitution pattern (fluorine at position 3, methyl at position 4). Crystallographic data for analogs (e.g., 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile) show planar naphthalene cores with bond angles deviating <2° from ideal sp² hybridization .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluorine and nitrile groups in substitution reactions?

- Methodological Answer : The fluoro group acts as a weak electron-withdrawing substituent, directing electrophilic attacks to the ortho/para positions. For example, nucleophilic aromatic substitution (SNAr) with amines requires activating agents like K₂CO₃ in DMF at 100°C. The nitrile group participates in cycloaddition reactions (e.g., Huisgen) or serves as a precursor to amines via reduction (e.g., LiAlH₄). Kinetic studies show fluorinated naphthonitriles exhibit slower SNAr rates compared to chloro analogs due to lower leaving-group ability .

Q. How do computational models predict the environmental toxicity of this compound?

- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models predict moderate environmental persistence (logP ~2.8) and potential bioaccumulation. Comparative toxicology data for methylnaphthalenes suggest:

Q. What contradictions exist in reported toxicity data for fluorinated naphthalene derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies arise from:

- Metabolic variability : Cytochrome P450 enzymes in mammals produce reactive epoxides from naphthalenes, but fluorine’s electronegativity alters metabolic pathways. For example, this compound may form less toxic metabolites compared to non-fluorinated analogs .

- Experimental design flaws : Earlier studies used inconsistent exposure durations or impure compounds. Resolution requires standardized OECD guidelines (e.g., Test No. 203 for fish toxicity) and LC-MS purity verification (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.